(2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
Description
Introduction to (2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic Acid
Chemical Identification and Nomenclature
The compound is systematically named This compound , reflecting its stereochemical configuration and functional groups. Its molecular formula is C₁₄H₁₇NO₅ , with a molecular weight of 279.29 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name derives from its pyrrolidine backbone, which features:
- A benzyloxycarbonyl (Cbz) group at the nitrogen atom.
- A hydroxyl group at the 4-position.
- A methyl substituent and carboxylic acid group at the 2-position.
The compound’s stereochemistry is defined by the (2R,4R) configuration, which distinguishes it from related diastereomers such as (2S,4R) or (2R,4S) variants. Its InChI code, InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18)/t11-,14-/m1/s1 , encodes its atomic connectivity and stereochemical details.
Table 1: Key Identifiers of the Compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1932496-44-0 | |
| Molecular Formula | C₁₄H₁₇NO₅ | |
| Molecular Weight | 279.29 g/mol | |
| IUPAC Name | This compound |
Historical Context and Discovery Timeline
The synthesis of this compound is rooted in advancements in asymmetric catalysis and peptide chemistry . The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, became a cornerstone for amine protection in peptide synthesis. However, the specific application of Cbz to hydroxyproline derivatives emerged later, driven by the need for stereochemically defined intermediates in drug discovery.
A pivotal development occurred in the early 21st century with the refinement of Mitsunobu reactions and epoxide ring-opening strategies , which enabled precise stereocontrol during pyrrolidine functionalization. For example, bioRxiv reports that cis-4-hydroxyproline derivatives were synthesized via intramolecular Mitsunobu esterification, a method adaptable to producing (2R,4R)-configured compounds.
The compound’s synthesis typically involves:
Structural Significance in Pyrrolidine Derivatives
The compound’s architecture offers three critical advantages in synthetic chemistry:
Stereochemical Rigidity
The (2R,4R) configuration imposes a rigid puckered conformation on the pyrrolidine ring, which enhances its utility as a chiral auxiliary. This rigidity minimizes conformational flexibility, improving enantioselectivity in catalytic applications.
Functional Group Synergy
- The Cbz group provides orthogonal protection for the nitrogen, enabling sequential deprotection in multi-step syntheses.
- The 4-hydroxy group participates in hydrogen bonding, influencing solubility and substrate recognition in enzyme mimics.
- The 2-methyl substituent introduces steric hindrance, modulating reactivity at the carboxylic acid site.
Comparative Analysis with Related Derivatives
The compound’s structure contrasts sharply with simpler pyrrolidine analogs. For instance:
- (2R,4R)-4-benzylpyrrolidine-2-carboxylic acid lacks the Cbz and hydroxy groups, reducing its utility in peptide coupling.
- Z-DL-Pro-OH (N-Cbz-DL-proline) is a racemic mixture without stereochemical definition at the 4-position, limiting its application in asymmetric synthesis.
Table 2: Structural Comparison of Pyrrolidine Derivatives
| Compound | Key Features | Applications |
|---|---|---|
| (2R,4R)-1-Cbz-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid | Cbz protection, (2R,4R) configuration, hydroxy and methyl groups | Peptide synthesis, chiral catalysis |
| (2R,4R)-4-benzylpyrrolidine-2-carboxylic acid | Benzyl group at 4-position, no Cbz protection | Intermediate in alkaloid synthesis |
| Z-DL-Pro-OH | Racemic Cbz-protected proline | Non-stereoselective peptide coupling |
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2R,4R)-4-hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18)/t11-,14-/m1/s1 |
InChI Key |
FHOUWOVYDRADDP-BXUZGUMPSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like osmium tetroxide or other oxidizing agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloroformate, triethylamine.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Various protected or functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications in scientific research:
1. Organic Chemistry
- Serves as an intermediate for synthesizing complex organic molecules and natural products.
- Facilitates the development of new synthetic methodologies due to its reactive functional groups.
2. Biological Research
- Utilized in studying enzyme mechanisms and protein-ligand interactions.
- Investigated for its role in biological pathways, particularly in relation to neurodegenerative diseases and metabolic disorders.
3. Pharmaceutical Development
- Explored for potential therapeutic properties, acting as a building block for drug development.
- Its structure allows for modifications that can enhance bioactivity or target specificity.
4. Industrial Applications
- Used in the production of fine chemicals and pharmaceuticals, particularly in the synthesis of other active pharmaceutical ingredients (APIs).
Case Studies
Case Study 1: Synthesis of Bioactive Molecules
Research has demonstrated that (2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid can be effectively used to synthesize various bioactive compounds through strategic modifications to its structure. This approach has led to the discovery of new pharmacologically active agents targeting specific diseases.
Case Study 2: Enzyme Interaction Studies
In studies focused on enzyme mechanisms, this compound has been employed to elucidate interactions between enzymes and substrates, providing insights into catalytic processes that are fundamental to biochemical pathways.
Mechanism of Action
The mechanism of action of (2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The benzyloxycarbonyl group can protect reactive sites during chemical reactions, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations at Position 4
a. Hydroxyl vs. Methoxy Substitution
- (2R,4R)-1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid (CAS: 200184-91-4) replaces the hydroxyl group with a methoxy group. This substitution may enhance metabolic stability .
b. Hydroxyl vs. Amino Substitution
- (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279026-43-5) features an amino group at position 3. Molecular Formula: C₁₃H₁₉ClN₂O₃ Molecular Weight: 286.75 g/mol Impact: The amino group introduces basicity, improving solubility in acidic environments. The hydrochloride salt form enhances crystallinity for purification .
Protecting Group Variations
a. Benzyloxycarbonyl (Cbz) vs. tert-Butoxycarbonyl (Boc)
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 336818-78-1) uses a Boc group instead of Cbz. Molecular Formula: C₁₆H₂₁NO₄ Molecular Weight: 291.34 g/mol Impact: The Boc group is more labile under acidic conditions, enabling selective deprotection in multi-step syntheses.
b. Benzyloxycarbonyl vs. Sulfonyl Groups
- (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 299181-56-9) replaces Cbz with a 4-fluorobenzenesulfonyl group. Molecular Formula: C₁₁H₁₂FNO₅S Molecular Weight: 297.28 g/mol Impact: The sulfonyl group enhances electron-withdrawing effects, increasing acidity of the carboxylic acid. Fluorine improves metabolic stability and membrane permeability .
Substituent Variations at Position 2
- 4-Methylidenepyrrolidine-2-carboxylic acid (CAS: 20309-87-9) lacks the Cbz group but features a methylidene group at position 4. Molecular Formula: C₆H₇NO₂ Molecular Weight: 141.13 g/mol Impact: The methylidene group introduces rigidity, altering conformational flexibility compared to the methyl-substituted target compound .
Physicochemical and Hazard Profile Comparison
- Solubility Trends : The hydroxyl and carboxylic acid groups in the target compound confer moderate aqueous solubility, whereas Boc- or phenyl-substituted analogs are more lipophilic .
- Hazard Differences : The target compound’s oral/dermal toxicity contrasts with the skin corrosion (H315) and respiratory irritation (H335) seen in (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid .
Biological Activity
(2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, also known by its CAS number 1932496-44-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- IUPAC Name : this compound
- InChI Key : FHOUWOVYDRADDP-BXUZGUMPSA-N
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features, which allow it to interact with various biological targets. The following sections detail specific areas of activity.
1. Antioxidant Activity
Research indicates that compounds with similar pyrrolidine structures often exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Enzyme Inhibition
Studies have shown that pyrrolidine derivatives can inhibit key metabolic enzymes. For instance:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
- Cyclooxygenase (COX) : Compounds that inhibit COX enzymes may serve as anti-inflammatory agents.
3. Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example:
- MCF-7 (Breast Cancer) : Potential cytotoxicity was observed in related compounds, indicating a need for further investigation into this compound's effects on breast cancer cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
